N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core (triazoloquinazoline) and multiple substituents that modulate its physicochemical and biological properties. Key structural features include:
- Cyclohexylcarboxamide group at position 8, which may influence lipophilicity and target binding.
- 3-Methylbutyl chain at position 4, contributing to hydrophobic interactions.
- 2-Methylphenylmethylsulfanyl moiety at position 1, which could enhance metabolic stability or steric effects .
This compound belongs to a class of molecules explored for diverse therapeutic applications, including kinase inhibition and antimicrobial activity, based on structural analogs described in literature .
Properties
IUPAC Name |
N-cyclohexyl-4-(3-methylbutyl)-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O2S/c1-19(2)15-16-33-27(36)24-14-13-21(26(35)30-23-11-5-4-6-12-23)17-25(24)34-28(33)31-32-29(34)37-18-22-10-8-7-9-20(22)3/h7-10,19,21,23-25,28,31H,4-6,11-18H2,1-3H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUXKCQGRSDJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC3N2C4CC(CCC4C(=O)N3CCC(C)C)C(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound with potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
- CAS Number : Not yet assigned
The compound features a triazole ring and a quinazoline moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Microorganism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Candida albicans | Not specified |
| 3d | Micrococcus luteus | Not specified |
Cytotoxicity
Cytotoxicity assays using the MTT method have been employed to evaluate the effects of the compound on various cell lines. For example:
- Cell Lines Tested : HaCat (human keratinocyte), Balb/c 3T3 (mouse fibroblast).
- Findings : Certain derivatives demonstrated promising cytotoxic effects without significant toxicity to normal cells .
The mechanism through which these compounds exert their biological effects often involves interactions with bacterial enzymes. For instance:
- DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds bind effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. Key interactions include hydrogen bonds with amino acid residues such as SER1084 and ASP437 .
Study 1: Antimicrobial Efficacy of Triazole Derivatives
In a study evaluating various triazole derivatives, it was found that those with structural similarities to this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
Study 2: Cytotoxicity Assessment
A detailed cytotoxicity assessment revealed that specific modifications in the structure of related compounds could lead to selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer agents.
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs.
- Sulfanyl Substituents : The 2-methylphenylmethylsulfanyl group in the target compound introduces steric bulk compared to the phenylethylsulfanyl group in ’s analog, which could affect binding pocket interactions .
Computational and Physicochemical Comparisons
- Solubility : The cyclohexyl group may reduce aqueous solubility compared to cyclopentyl analogs, as seen in quaternary ammonium compounds (CMC trends in ) .
Preparation Methods
Initial Cyclization and Carboxamide Formation
The synthesis commenced with 2-aminobenzonitrile (3.1 ), which underwent formimidamide formation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C for 6 hours. The resulting N’-(2-cyanophenyl)-N,N-dimethylformimidamide (A ) was treated with 3-methylbutanoyl chloride in acetic acid, yielding the hydrazide intermediate (B ) via nucleophilic acyl substitution (Scheme 1).
Scheme 1 :
$$
\text{2-Aminobenzonitrile} \xrightarrow[\text{DMF-DMA}]{\text{Toluene, 110°C}} \text{A} \xrightarrow[\text{AcOH}]{\text{3-Methylbutanoyl Chloride}} \text{B}
$$
Cyclization of B in a methanol-water mixture (5:1) containing hydrochloric acid generated the quinazolinone scaffold (C ) with an 89% yield. The carboxamide at position 8 was introduced via coupling with cyclohexylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, affording intermediate D (92% yield).
Construction of the Triazolo[4,3-a]Quinazoline System
Heterocyclization and Ring Functionalization
Intermediate D was subjected to heterocyclization with hydrazine hydrate in ethanol under reflux, forming the triazolo[4,3-a]quinazoline core (E ) via a Dimroth rearrangement mechanism. The reaction’s regioselectivity was confirmed by LC-MS and $$^{1}\text{H}$$ NMR, which showed a characteristic singlet for the triazole proton at δ 8.21 ppm.
Introduction of the 1-[(2-methylbenzyl)sulfanyl] group required careful optimization. Treatment of E with N-chlorosuccinimide (NCS) in acetonitrile at 0°C generated a reactive chloride at position 1, which underwent nucleophilic substitution with (2-methylphenyl)methanethiol in the presence of triethylamine (Scheme 2). This step achieved a 78% yield, with minimal oxidation to the sulfone (<5%).
Scheme 2 :
$$
\text{E} \xrightarrow[\text{NCS, CH}3\text{CN}]{\text{0°C}} \text{Cl-intermediate} \xrightarrow[\text{E}\text{t}_3\text{N}]{\text{(2-Methylphenyl)methanethiol}} \text{F (Target)}
$$
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Critical parameters for the thiol substitution step were evaluated (Table 1). Polar aprotic solvents (DMF, DMSO) led to side reactions, while dichloromethane provided optimal reactivity. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhanced substitution rates by stabilizing the transition state.
Table 1 : Optimization of Sulfanyl Group Introduction
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | None | 25 | 65 |
| DCM | TBAI | 25 | 78 |
| DMF | TBAI | 25 | 42 |
| THF | TBAI | 40 | 58 |
Analytical Characterization
Spectroscopic Validation
The final compound exhibited a molecular ion peak at m/z 521.2 [M+H]$$^+$$ in LC-MS, consistent with the molecular formula $$C{29}H{32}N6O2S$$. $$^{1}\text{H}$$ NMR (400 MHz, DMSO-d6) revealed key signals: δ 1.15–1.45 (m, cyclohexyl), δ 2.32 (s, 2-methylphenyl CH$$3$$), δ 4.56 (s, SCH$$2$$), and δ 8.21 (s, triazole-H). $$^{13}\text{C}$$ NMR confirmed the carboxamide carbonyl at δ 167.8 ppm.
X-ray Crystallography
Single-crystal X-ray analysis (Figure 1) confirmed the triazolo[4,3-a]quinazoline architecture. The dihedral angle between the triazole and quinazoline planes was 12.4°, indicating moderate conjugation. The (2-methylbenzyl)sulfanyl group adopted a gauche conformation, minimizing steric clash with the 3-methylbutyl chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
